molecular formula C12H20O2 B14539580 Ethyl 2-cyclohexylidenebutanoate CAS No. 62479-69-0

Ethyl 2-cyclohexylidenebutanoate

Cat. No.: B14539580
CAS No.: 62479-69-0
M. Wt: 196.29 g/mol
InChI Key: NELIXIZRTLIGEV-UHFFFAOYSA-N
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Description

Ethyl 2-cyclohexylidenebutanoate is an organic compound classified as an ester. Esters are known for their pleasant aromas and are commonly found in nature, contributing to the fragrances of fruits and flowers . This particular ester has a unique structure that includes a cyclohexylidene group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-cyclohexylidenebutanoate can be synthesized through various methods. One common approach involves the esterification of 2-cyclohexylidenebutanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and controlled reaction environments can further enhance the production process, making it suitable for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyclohexylidenebutanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or diisobutylaluminum hydride.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Major Products Formed

    Hydrolysis: 2-cyclohexylidenebutanoic acid and ethanol.

    Reduction: Corresponding alcohol.

    Transesterification: Different esters depending on the alcohol used.

Mechanism of Action

The mechanism of action of ethyl 2-cyclohexylidenebutanoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release its constituent acid and alcohol, which may then participate in further biochemical reactions. The specific molecular targets and pathways depend on the context of its application, such as its role in enzymatic reactions or its potential therapeutic effects .

Comparison with Similar Compounds

Ethyl 2-cyclohexylidenebutanoate can be compared with other esters, such as:

Properties

CAS No.

62479-69-0

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

ethyl 2-cyclohexylidenebutanoate

InChI

InChI=1S/C12H20O2/c1-3-11(12(13)14-4-2)10-8-6-5-7-9-10/h3-9H2,1-2H3

InChI Key

NELIXIZRTLIGEV-UHFFFAOYSA-N

Canonical SMILES

CCC(=C1CCCCC1)C(=O)OCC

Origin of Product

United States

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